![molecular formula C9H17N3 B13586015 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B13586015.png)
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted at the 4-position with a 2,2-dimethyl-3-aminopropyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution at the 4-position: The pyrazole ring can be further functionalized by introducing the 2,2-dimethyl-3-aminopropyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1-methyl-1H-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A more complex pyrazole derivative with additional functional groups.
Uniqueness
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of the 2,2-dimethyl-3-aminopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine and 1,3-dicarbonyl compounds. Subsequent functionalization introduces the 2,2-dimethyl-3-aminopropyl group via nucleophilic substitution reactions. The molecular formula is C9H14N2, with a molecular weight of approximately 166.22 g/mol.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The pyrazole ring can form hydrogen bonds and engage in hydrophobic interactions with active sites, leading to modulation of various biological pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It can act as an agonist or antagonist at various receptors, affecting signaling cascades within cells.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer). For instance, compounds structurally related to this pyrazole have shown reduced viability in A549 cells when treated with concentrations around 100 µM over 24 hours .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | A549 | TBD | Potential for further development |
Analog Compound X | A549 | 66 | Significant cytotoxicity observed |
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Pyrazole derivatives have been evaluated for their activity against multidrug-resistant strains of bacteria. Preliminary results indicate that certain analogs exhibit selective inhibition against resistant strains like Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways may contribute to its effectiveness .
Case Studies
In a comparative study examining various pyrazole derivatives, researchers found that modifications at the 4-position significantly affected biological activity. For example, substitution with electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity to non-cancerous cells .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7,10H2,1-3H3 |
InChI Key |
CIIXCFWJWUARPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN(N=C1)C)CN |
Origin of Product |
United States |
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